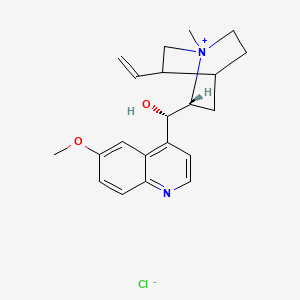

Quinine, methochloride

Description

Early Scientific Inquiries into Cinchona Alkaloids

The story of quinine (B1679958) and its derivatives begins with the Cinchona tree, native to the Andean forests of South America. wikipedia.org For centuries, the bark of this tree, often referred to as "Peruvian bark," was utilized for its medicinal properties. wikipedia.org The introduction of cinchona bark to Europe in the 17th century marked a turning point in the fight against malaria, a disease that plagued the continent. nih.govnih.gov Early use involved grinding the dried bark into a powder and mixing it with a liquid, such as wine, before consumption. nih.gov

The first significant step towards understanding the active components of the bark came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated and identified the primary alkaloid, which they named quinine. wiley-vch.dewikipedia.org This breakthrough allowed for the standardization of malaria treatment, moving away from crude bark preparations to the use of a purified compound. britannica.com In the years that followed, other related alkaloids were also isolated from the Cinchona bark, including quinidine (B1679956), cinchonine, and cinchonidine, all of which demonstrated antimalarial properties. nih.govnih.gov

The Emergence of Quinine as a Subject of Academic Study

The isolation of quinine spurred intense academic interest in its chemical structure and properties. In 1854, Adolph Strecker determined the molecular formula of quinine as C₂₀H₂₄N₂O₂. wikipedia.org A pivotal moment in understanding its structure occurred when it was discovered that heating quinine with hydrochloric acid resulted in the elimination of methyl chloride, indicating the presence of a methoxy (B1213986) group. sathyabama.ac.in Further research, including oxidation experiments with potassium permanganate (B83412) that yielded formic acid and a monocarboxylic acid, pointed to the existence of a vinyl group. sathyabama.ac.in

The complex structure of quinine, with its quinoline (B57606) and quinuclidine (B89598) rings linked by a hydroxyl group, presented a significant challenge to synthetic chemists. sathyabama.ac.inwikipedia.org The first total synthesis of quinine was a long-sought goal in organic chemistry, finally achieved in a formal sense by R.B. Woodward and W.E. Doering in 1944. wikipedia.orgbibliotekanauki.pl Despite this achievement, the isolation of quinine from the Cinchona tree remains the only economically viable method of production. wikipedia.org

Historical Development and Initial Characterization of Quinine, Methochloride in Research

This compound, also known as methoquin, is a quaternary ammonium (B1175870) salt derivative of quinine. ontosight.ainih.gov Its formal chemical name is cinchonan-9-ol, 6'-methoxy-, (8-alpha,9R)-, compd. with chloromethane (B1201357) (1:1). ontosight.ai This compound is formed by the reaction of quinine with chloromethane, resulting in the quaternization of one of the tertiary nitrogen atoms in the quinine molecule. sathyabama.ac.inontosight.ai

Early research into this compound dates back to at least 1946, when its effects on neuromuscular transmission, as well as its respiratory and cardiovascular actions, were investigated. nih.gov These initial studies aimed to understand how the modification of the quinine structure into a quaternary salt would alter its biological activity. The formation of a diquaternary salt upon reaction with two molecules of methyl iodide was a key observation in confirming that quinine is a ditertiary base. sathyabama.ac.in

Evolution of Research Paradigms for Quinine Derivatives in Chemical Biology

The focus of research on quinine and its derivatives has evolved significantly over time. While the primary historical application was in the treatment of malaria, the emergence of drug-resistant strains of the Plasmodium parasite prompted investigations into new derivatives with improved efficacy. ontosight.ai The modification of quinine's structure, including the synthesis of its methochloride derivative, is part of a broader effort to overcome these resistance issues. ontosight.ai

Beyond antimalarial applications, quinine derivatives have been explored for a range of other potential uses. ontosight.ai Research has delved into their application as anti-arrhythmic agents and in the treatment of other infectious diseases. ontosight.ai The development of synthetic methodologies, such as the Heck reaction, has enabled the creation of novel quinine analogs for evaluation against various pathogens, including Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov Furthermore, the conversion of quinine derivatives into ionic liquids has been investigated as a strategy to modulate their biological, chemical, and physical properties. acs.org These modern research avenues highlight the continued importance of quinine and its derivatives as a scaffold for the development of new chemical entities with diverse biological activities. tandfonline.commnba-journal.com

Structure

2D Structure

Properties

CAS No. |

63717-11-3 |

|---|---|

Molecular Formula |

C21H27ClN2O2 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |

InChI |

InChI=1S/C21H27N2O2.ClH/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |

InChI Key |

JDGBARYFQADTHZ-KCWPWBDNSA-M |

Isomeric SMILES |

C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Canonical SMILES |

C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |

Origin of Product |

United States |

Sophisticated Spectroscopic and Chromatographic Elucidation of Quinine, Methochloride

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For quinine (B1679958), methochloride, HRMS provides the high-accuracy mass measurement necessary to distinguish its molecular formula, C21H27ClN2O2, from other potential isobaric compounds nih.gov. The monoisotopic mass of the parent molecule, quinine, is 324.1838 g/mol ebi.ac.uk.

Beyond molecular formula confirmation, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers profound insights into the structural framework of the molecule through controlled fragmentation. The fragmentation of quinine and its derivatives has been a subject of detailed study. Common fragmentation pathways involve cleavage of the bond between the quinoline (B57606) and quinuclidine (B89598) moieties, as well as rearrangements within the quinuclidine ring researchgate.netwikipedia.org. In the analysis of quinine, characteristic fragment ions are observed at m/z values of 136 and 287 nih.gov. The ion at m/z 136 corresponds to the protonated quinuclidine portion, while the ion at m/z 160.076 is a common fragment for both quinine and its isomer, quinotoxine researchgate.net. The study of these fragmentation patterns is crucial for identifying metabolites and degradation products, providing a fingerprint of the core structure researchgate.netnih.govlibretexts.orgyoutube.com.

Table 1: Key Mass Spectrometry Data for Quinine and Related Fragments

| Ion | m/z (experimental) | Formula | Description |

| [Quinine+H]+ | 325.191 | C20H25N2O2+ | Protonated molecular ion of quinine researchgate.net |

| Fragment 1 | 307.180 | C19H23N2O2+ | Main product ion from quinine fragmentation researchgate.net |

| Fragment 2 | 160.075 | C10H9NO+ | Fragment from cleavage of the central C-C bond researchgate.net |

| Fragment 3 | 136 | C8H14N+ | Quinuclidine fragment |

Note: Data for quinine is presented as a proxy due to the limited direct availability of fragmentation data for quinine, methochloride. The fragmentation pattern is expected to be similar, with adjustments for the additional methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of the atomic connectivity and spatial arrangement of this compound.

The ¹H NMR spectrum of quinine provides initial information on the number and chemical environment of the protons in the molecule magritek.com. Key signals include those from the aromatic protons of the quinoline ring, the vinyl group protons, the methoxy (B1213986) group protons, and the complex aliphatic protons of the quinuclidine skeleton magritek.comrsc.org. While significant signal overlap can occur in the aliphatic region, distinct resonances for the aromatic and vinyl protons are typically well-resolved magritek.comasahilab.co.jp.

The ¹³C NMR spectrum complements the ¹H data by revealing the number of unique carbon environments asahilab.co.jpmagritek.com. For quinine, twenty distinct carbon signals are expected, and their chemical shifts provide information about the hybridization and functional groups present . For instance, the downfield signals correspond to the aromatic carbons of the quinoline ring, while the upfield signals represent the aliphatic carbons of the quinuclidine moiety magritek.com.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for Quinine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2' | 8.33 | 147.6 |

| 3' | 7.59 | 131.3 |

| 5' | 7.16 | 119.2 |

| 6' | - | 157.3 |

| 7' | 7.03 | 121.0 |

| 8' | 7.16 | 102.6 |

| 9 | 5.3 | 71.5 |

| 10 | 5.6 | 142.7 |

| 11 | 4.6 | 114.1 |

| OCH3 | 3.55 | 55.6 |

Source: Adapted from Magritek Case Study. Note: Numbering may vary between sources. These are representative values for the parent compound, quinine. magritek.com

Two-dimensional (2D) NMR experiments are essential for overcoming the limitations of 1D NMR, particularly in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons tlwb.com.cnsdsu.edu. COSY spectra are crucial for tracing out the connectivity of proton networks within the quinuclidine and vinyl fragments of the molecule tlwb.com.cn.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached tlwb.com.cnsdsu.edu. This powerful technique allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C spectra researchgate.netuio.no. Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups tlwb.com.cn.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded researchgate.net. This "through-space" correlation is critical for determining the stereochemistry and conformation of the molecule in solution uio.no. For this compound, NOESY can confirm the relative stereochemistry of the chiral centers and provide insights into the preferred orientation of the quinoline and quinuclidine rings.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For a complex chiral molecule like this compound, with multiple stereocenters, X-ray crystallography is the gold standard for unambiguously establishing the spatial arrangement of all atoms. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the crystalline lattice. This technique would be instrumental in confirming the stereochemical integrity of the chiral centers inherited from the parent quinine molecule.

Advanced Vibrational Spectroscopy: Infrared (IR) and Raman Applications for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the ether and alcohol functionalities. The quaternization of the quinuclidine nitrogen would likely induce subtle shifts in the vibrational frequencies of adjacent bonds compared to the parent quinine molecule. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the carbon skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly informative for compounds containing chromophores. The quinoline ring system in this compound is the primary chromophore, giving rise to characteristic absorption bands in the UV region. The position and intensity of these absorption maxima are sensitive to the solvent and the electronic environment of the chromophore. The quaternization of the nitrogen in the quinuclidine ring is not expected to significantly alter the electronic structure of the quinoline chromophore, thus the UV-Vis spectrum of this compound should closely resemble that of quinine itself.

Chiral Chromatography and Electrophoretic Techniques for Stereoisomer Separation and Analysis

The structural complexity of quinine, arising from its multiple chiral centers, necessitates the use of sophisticated analytical techniques for the separation and analysis of its stereoisomers. Chiral chromatography and electrophoretic methods are paramount in distinguishing between quinine and its diastereomer, quinidine (B1679956), as well as other related Cinchona alkaloids. These techniques exploit subtle differences in the three-dimensional structures of the isomers to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical separation of quinine and its stereoisomers. The separation efficiency is highly dependent on the choice of the stationary phase (the column) and the mobile phase (the solvent system).

Research has shown that standard octadecyl (C18) stationary phases are often unsuitable for achieving efficient separation of quinine and its isomers, regardless of the mobile phase used. researchgate.net More effective separations have been achieved using aryl-based stationary phases, such as naphthylpropyl and phenyl columns, which provide better resolution of the isomers. researchgate.net For instance, a naphthylpropyl column using methanol (B129727) as the mobile phase has demonstrated successful separation of quinine, quinidine, and acetylquinidine. researchgate.net

Mixed-mode chromatography, which utilizes stationary phases with multiple types of interaction capabilities, has also proven effective. A mixed-mode cation-exclusion Primesep B column, for example, can separate the diastereomers quinine and quinidine, a task not achievable on traditional achiral reversed-phase columns. sielc.com The separation on these columns is based on a combination of reversed-phase, ion-exchange, and/or ion-exclusion mechanisms.

In some applications, a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which can then be separated on a conventional achiral stationary phase. asianpubs.org Quinine itself can act as a chiral counter-ion in the mobile phase to facilitate the separation of other enantiomeric compounds. asianpubs.org For detection, fluorescence is often employed due to the native fluorescence of quinine, offering high sensitivity and selectivity. nih.govrjptonline.org An excitation wavelength of 325 nm and an emission wavelength of 375 nm are commonly used. rjptonline.org

| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Target Analytes | Reference |

|---|---|---|---|---|---|

| Naphthylpropyl | Methanol | 0.8 | Not Specified | Quinine, Quinidine, Acetylquinidine | researchgate.net |

| Zorbax Eclipse XDB phenyl | Gradient Elution | Not Specified | Fluorescence | Quinine and its metabolites | researchgate.net |

| Primesep B (mixed-mode cation-exclusion) | Not Specified | Not Specified | UV | Quinine, Quinidine | sielc.com |

| C18 | Methanol:Acetonitrile (B52724):0.1 M Ammonium (B1175870) Acetate (45:15:40) | 1.0 | Fluorescence (Ex: 325 nm, Em: 375 nm) | Quinine, Chloroquine (B1663885) | rjptonline.org |

| Newcrom R1 (reverse phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV, MS-compatible (with formic acid) | Quinine hydrochloride | sielc.com |

Capillary Electrophoresis and Isotachophoresis for Separation Efficiency

Capillary electrophoresis (CE) and related techniques offer high separation efficiency and short analysis times for the stereoisomers of quinine. These methods separate ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is typically added to the background electrolyte.

A notable application involves the use of cyclodextrins as chiral selectors for the separation of the four major Cinchona alkaloids: quinine/quinidine and cinchonine/cinchonidine. nih.gov Heptakis-(2,6-di-O-methyl)-β-cyclodextrin has been successfully employed, achieving baseline separation of the diastereomer pairs in under 12 minutes. nih.gov Modifying the inner wall of the separation capillary, for instance with a polyacrylamide layer, can reduce the electroosmotic flow, thereby improving chiral resolution and the reproducibility of migration times. nih.gov

Capillary Isotachophoresis (CITP) is another powerful technique used for the determination of quinine. epa.gov CITP separates and concentrates analytes between a leading electrolyte with high mobility and a terminating electrolyte with low mobility. This technique can be used for the direct analysis of quinine in complex matrices like beverages and urine. epa.gov

For enhanced sensitivity and selectivity, CITP can be coupled online with Capillary Zone Electrophoresis (CZE). nih.gov In this hyphenated setup, CITP serves as an effective online sample pretreatment step, providing both preseparation and preconcentration of the analyte before it enters the CZE stage for final separation. nih.gov This combination allows for very low limits of detection (in the ng/mL range) using simple UV-visible absorbance detection, making it a highly reliable method for quality control. nih.gov

| Technique | Electrolyte System / Chiral Selector | Key Parameters | Application | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis (CE) | Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (3 mM) in Ammonium Acetate buffer (pH 5.0) | Polyacrylamide-coated capillary | Chiral separation of Cinchona alkaloids | nih.gov |

| Capillary Isotachophoresis (CITP) | Leading: 0.01 M Potassium-MES (pH 6.0); Terminating: ~0.005 M Creatinine-MES | UV and conductivity detection | Determination of quinine in beverages and urine | epa.gov |

| CITP online coupled with CZE (CITP-CZE) | Not specified in detail | Diode Array Detection (DAD) for spectral purity | Ultrasensitive determination of quinine in beverages | nih.gov |

Spectrofluorometric Analysis in Quinine Derivative Research

Spectrofluorometry is an exceptionally sensitive analytical technique widely used in the study of quinine and its derivatives due to the molecule's strong native fluorescence. nih.gov This property arises from the quinoline scaffold within its structure. nih.gov The analysis involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For quinine in dilute acidic solutions, characteristic excitation peaks are observed at 250 nm and 350 nm, with a strong emission peak around 450 nm. nih.govbloomu.edu

The intensity of fluorescence is directly proportional to the concentration of the analyte in dilute solutions, which forms the basis for quantitative analysis. nih.govacs.org This relationship allows for the precise determination of quinine concentrations in various samples, including commercial beverages like tonic water. acs.orgmaxapress.com

The chemical environment, particularly pH, significantly influences the fluorescence of quinine. The fluorescence intensity is highly dependent on the protonation state of the molecule. This pH dependence can be systematically studied to understand the molecule's behavior in different environments. bloomu.edu

Spectrofluorometric measurements are also employed to study the interaction of quinine derivatives with biological macromolecules, such as proteins. For example, the binding of quinine to human serum albumin (HSA) has been investigated using this technique. nih.gov Changes in the fluorescence spectrum of either the protein or the ligand upon binding can provide information about the formation of a complex and its characteristics. nih.gov Derivative spectrofluorometry, which uses the first or higher derivative of the emission spectrum, can also be used to enhance resolution and reduce background interference. acs.org

| Parameter | Wavelength/Condition | Application | Reference |

|---|---|---|---|

| Excitation Wavelengths | ~250 nm and ~350 nm | Quantitative analysis and structural studies | nih.govbloomu.edu |

| Emission Wavelength | ~450 nm (in 0.05 M H₂SO₄) | Quantitative analysis and detection | nih.govbloomu.edu |

| Solvent/pH | Dilute acidic solutions (e.g., 0.05 M H₂SO₄) | Enhances fluorescence for stable measurements | nih.govacs.org |

| Interaction Studies | Changes in fluorescence intensity upon binding | Analysis of quinine-protein (e.g., HSA) interactions | nih.gov |

Molecular and Cellular Mechanisms of Action for Quinine, Methochloride and Cinchona Alkaloids

Interaction with Heme Detoxification Pathways in Plasmodium Species

The intraerythrocytic stage of the malaria parasite, Plasmodium, is characterized by its consumption of host hemoglobin. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite has evolved a crucial detoxification pathway that converts soluble and toxic heme into an insoluble, inert crystalline substance known as hemozoin, or "malaria pigment". Quinine (B1679958) and other Cinchona alkaloids exert their antimalarial effect by interfering with this detoxification process. patsnap.comnih.gov

The prevailing hypothesis is that these compounds inhibit the formation of hemozoin. researchgate.netacs.org This leads to an accumulation of toxic, free heme within the parasite's food vacuole. patsnap.comresearchgate.net The buildup of heme is believed to cause oxidative damage to parasitic membranes and inhibit various enzymes, ultimately leading to the parasite's death. patsnap.com

The precise mechanism by which Cinchona alkaloids inhibit hemozoin formation is a subject of ongoing research. One widely accepted model suggests that these drugs, being weak bases, are protonated and become trapped within the acidic environment of the parasite's food vacuole, reaching high concentrations. nih.gov Here, they are thought to bind to heme molecules, forming a complex that prevents the heme from being incorporated into the growing hemozoin crystal. patsnap.combiorxiv.org Another theory posits that the drugs cap the growing hemozoin crystals, physically preventing further heme deposition. nih.gov Regardless of the exact interaction, the result is the disruption of heme detoxification, a process vital for the parasite's survival. patsnap.comnih.gov

It is this targeted disruption of a critical parasite-specific pathway that underlies the potent antimalarial activity of quinine and related Cinchona alkaloids. nih.govwikipedia.org

Modulation of Ion Channel Activity (e.g., Voltage-Gated Sodium, Potassium, and Calcium Channels)

While the primary antimalarial action of Cinchona alkaloids is attributed to the inhibition of heme detoxification, these compounds are also known to interact with various ion channels in host organisms. This activity is generally considered secondary to their antimalarial efficacy but is significant in understanding their broader pharmacological profile.

Research has demonstrated that quinine can block voltage-gated sodium channels. This action is thought to contribute to its effects on nerve and muscle cells. Similarly, quinine is a known blocker of potassium channels, an action that can affect cardiac muscle repolarization. Furthermore, some studies have indicated that quinine can also modulate the activity of calcium channels. The interactions of Cinchona alkaloids with these fundamental physiological regulators are complex and contribute to both their therapeutic applications beyond malaria and some of their potential side effects.

Inhibition of Enzyme Systems

Central to the heme detoxification pathway is the enzymatic process that polymerizes heme into hemozoin. Early research identified a "heme polymerase" activity in extracts of P. falciparum trophozoites. nih.gov This enzymatic activity was shown to be inhibited by quinoline-containing antimalarials like chloroquine (B1663885) and quinine. nih.gov The inhibition of this enzyme is considered a key mechanism by which these drugs prevent hemozoin formation. nih.govresearchgate.net By blocking the action of heme polymerase, quinine and its analogs effectively halt the detoxification of heme, leading to its toxic accumulation within the parasite. researchgate.net

It is important to note that while the concept of a singular "heme polymerase" enzyme was initially proposed, subsequent research suggests a more complex process. biorxiv.orgnih.gov The formation of hemozoin may be mediated by a combination of factors, including proteins like the Heme Detoxification Protein (HDP) and lipids, rather than a single enzyme. biorxiv.orgnih.gov Nevertheless, the inhibitory effect of Cinchona alkaloids on this heme polymerization process remains a cornerstone of their antimalarial action.

The energy metabolism of the malaria parasite relies heavily on the glycolytic pathway. Some studies have suggested that Cinchona alkaloids may modulate the activity of key enzymes within this pathway. By disrupting the parasite's ability to generate ATP, these compounds could exert an additional layer of antimalarial pressure. However, this area of research is less established compared to the well-documented effects on heme detoxification.

The Na+/K+-ATPase is a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes. There is evidence to suggest that some Cinchona alkaloids can inhibit the activity of this enzyme. This inhibition can disrupt ion homeostasis within the parasite, contributing to its eventual demise. As with the modulation of glycolysis enzymes, the inhibition of Na+/K+-ATPase is generally considered a secondary mechanism of action for this class of compounds.

Purine (B94841) Nucleoside Phosphorylase Targeting

Quinine, a primary alkaloid from the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Recent advancements in cellular thermal shift assays coupled with mass spectrometry (MS-CETSA) have identified Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) as a direct binding target of quinine. nih.gov This enzyme is crucial in the purine salvage pathway of the malaria parasite, which is incapable of de novo purine synthesis and thus relies on salvaging purines from the host. nih.govplos.org

The interaction between quinine and PfPNP is significant, with studies indicating that quinine binds to the active site of the enzyme with a low nanomolar affinity. nih.gov This high-affinity binding suggests that the inhibition of PfPNP is a substantial contributor to the therapeutic effects of quinine against malaria. nih.gov By disrupting the purine salvage pathway, quinine effectively starves the parasite of essential precursors for DNA and RNA synthesis, leading to its demise.

Purine nucleoside phosphorylase (PNP) catalyzes the reversible phosphorolysis of purine nucleosides to their corresponding purine bases and ribose-1-phosphate. wikipedia.org In humans, a deficiency in PNP leads to T-cell impairment, highlighting the potential for PNP inhibitors to act as immunomodulators. nih.govmedscape.com The targeting of PfPNP by quinine underscores a critical vulnerability in the parasite's metabolic pathways.

Further biophysical and structural analyses have confirmed that quinine, along with another quinoline (B57606) antimalarial, mefloquine, binds within the active site of PfPNP. nih.gov This finding provides a molecular basis for the action of these drugs and opens avenues for the design of novel antimalarials that specifically target this essential parasite enzyme. The validation of MS-CETSA as a tool for target identification in P. falciparum has been instrumental in this discovery and holds promise for elucidating the mechanisms of other antimalarial agents. nih.gov

Human Quinone Reductase 2 (hQR2) Enzyme Interaction

Human Quinone Reductase 2 (hQR2), also known as NQO2, is a cytosolic FAD-dependent enzyme involved in the detoxification of quinones. wikipedia.orgmdpi.com It is a homolog of NAD(P)H:quinone oxidoreductase type 1 (QR1) but exhibits distinct catalytic properties and substrate specificities. nih.gov Unlike QR1, hQR2 is inefficient at using conventional nicotinamide (B372718) nucleotides and shows a preference for dihydronicotinamide riboside (NRH). uwo.ca

Research indicates that hQR2 interacts with a variety of bioactive compounds, including antimalarials like chloroquine. uwo.ca Structural studies have revealed that when hQR2 is reduced and binds to chloroquine, it undergoes a conformational and dynamic change, suggesting a potential role as a "flavin redox switch". uwo.ca While direct studies on quinine methochloride are limited, the interaction of other quinoline derivatives with hQR2 suggests a potential for similar engagement.

The enzyme catalyzes the two-electron reduction of quinones to hydroquinones. mdpi.com However, these hydroquinones can auto-oxidize to semiquinones, which can then generate superoxide (B77818) anion radicals, implicating hQR2 in oxidative stress pathways. mdpi.com The active site of hQR2 contains a specific metal binding site, which is not present in QR1, and involves two histidine nitrogens, one cysteine thiol, and a main chain carbonyl group in metal coordination. nih.gov

Inhibitors of hQR2 include flavonoids such as apigenin, genistein, and kaempferol, which exhibit inhibitory concentrations in the 100 nM range. nih.gov The identification of hQR2 substrates and inhibitors is crucial for understanding its physiological role, which is still not fully understood. nih.gov Given the structural similarities between quinine and other compounds known to interact with hQR2, it is plausible that quinine methochloride could also modulate the activity of this enzyme.

Interactions with Specific Cellular Proteins and Biomolecules (e.g., Human Serum Albumin, Stomatin, Platelet Glycoproteins)

Human Serum Albumin (HSA): Quinine has been shown to bind to human serum albumin (HSA) with a low affinity. mdpi.com This interaction is primarily driven by hydrophobic forces and hydrogen bonding. nih.gov Spectroscopic studies, including spectrofluorometric measurements and circular dichroism, have revealed that the binding of quinine slightly affects the secondary structure of albumin. mdpi.comresearchgate.net The binding site for quinoline derivatives on HSA has been suggested to be in subdomain IIA. nih.govswu.ac.th This interaction can influence the protein's conformation and antioxidant potential, with studies showing a synergistic effect in antioxidant activity when quinine and HSA interact. mdpi.com

Stomatin: Stomatin is an integral membrane protein found in human erythrocytes that is known to interact with and modulate various ion channels and transporters. nih.govnih.gov It has been proposed that quinoline antimalarials, after binding to high-density lipoproteins in the serum, are delivered to erythrocytes where they interact with stomatin. nih.gov This interaction is thought to be part of a pathway for the transfer of these drugs to the intracellular malaria parasite, potentially utilizing a pathway for exogenous phospholipid uptake. nih.gov Stomatin is known to interact with several other membrane proteins, including GLUT1, band 3, and aquaporin-1, acting as a scaffolding protein that modulates transport activities. nih.govnih.govresearchgate.net

Platelet Glycoproteins: Quinine is known to induce immune-mediated thrombocytopenia, a condition where drug-dependent antibodies bind to platelet membrane glycoproteins. nih.gov Research has shown that these antibodies can target glycoproteins IIb and/or IIIa (GPIIb/IIIa) as well as the glycoprotein (B1211001) Ib/IX complex (GPIb/IX). nih.govnih.gov Quinine appears to cause widespread but specific conformational changes in these platelet membrane antigens, which may lead to the exposure of new antigens (neoantigens) and the subsequent production of quinine-induced antibodies. nih.gov Furthermore, quinine has been observed to inhibit platelet aggregation and the binding of adhesive proteins like fibrinogen and fibronectin in a dose-dependent manner. nih.gov

Influence on Cellular Permeability and Intracellular Accumulation Mechanisms

The cellular accumulation of quinine, particularly in the context of its antimalarial activity against Plasmodium falciparum, is a multifaceted process. nih.gov It is not solely dictated by passive diffusion and acidotropic trapping, where the weakly basic drug accumulates in the acidic food vacuole of the parasite. nih.govnih.gov While these factors play a role, they only account for a small fraction of the total intracellular drug concentration. nih.gov

A significant portion of quinine accumulation is mediated by a carrier-mediated import system. nih.gov This active transport mechanism contributes to the high intracellular concentrations necessary for its therapeutic effect. In parasites with reduced susceptibility to quinine, this import system appears to be weakened. nih.gov

Conversely, efflux transporters also play a critical role in determining the steady-state intracellular concentration of quinine. Polymorphisms in the P. falciparum chloroquine resistance transporter (PfCRT) have been linked to an increased, verapamil-sensitive efflux of quinine, resulting in reduced accumulation. nih.gov However, polymorphisms in the P. falciparum multidrug resistance protein 1 (PfMDR1) did not appear to affect quinine accumulation. nih.gov

Therefore, the net intracellular accumulation of quinine is a dynamic equilibrium determined by several factors:

Passive diffusion across cell membranes.

Acidotropic trapping in acidic compartments.

Binding to intracellular sites . nih.gov

Carrier-mediated import . nih.gov

Transporter-mediated efflux . nih.gov

Studies on the permeability of quinine across mucosal membranes have also been conducted to explore alternative delivery routes. nih.gov Furthermore, research on quinine's effect on mitochondrial membrane permeability has shown that it can inhibit the permeability transition pore induced by Ca2+, suggesting it displaces Ca2+ bound to the inner membrane. nih.gov

Biochemical Pathways Affected by Quinine, Methochloride at a Molecular Level

At a molecular level, quinine methochloride and related cinchona alkaloids impact several key biochemical pathways, primarily elucidated through the study of their antimalarial action. A central target is the parasite's hemoglobin digestion pathway within its acidic food vacuole. nih.gov Quinine is thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin breakdown. Normally, the parasite polymerizes heme into hemozoin, a non-toxic crystalline pigment. Quinine is believed to inhibit this polymerization process, leading to the accumulation of free heme, which is highly toxic to the parasite and causes oxidative damage to cellular components, ultimately leading to cell death. nih.gov

Another critical pathway affected is the purine salvage pathway . As detailed in section 4.3.5, quinine directly targets and inhibits Plasmodium falciparum purine nucleoside phosphorylase (PfPNP). nih.gov Since the parasite cannot synthesize purines de novo, this inhibition disrupts the synthesis of DNA and RNA, halting parasite replication and survival. nih.govplos.org

The interaction of quinine with potassium channels has also been documented. medchemexpress.com This can alter cellular ion homeostasis, which is critical for various cellular processes, including membrane potential and signal transduction.

Furthermore, the metabolism of quinine itself involves key biochemical pathways within the host. It is primarily metabolized by the cytochrome P450 (CYP) enzyme system , particularly CYP3A4, to its major metabolite, 3-hydroxyquinine. researchgate.net This metabolic process can lead to the formation of reactive intermediates that may contribute to oxidative stress within erythrocytes, potentially linking quinine metabolism to hemolytic disorders in susceptible individuals. researchgate.net

The biosynthesis of quinine in the Cinchona plant involves a complex pathway starting from strictosidine. Recent research has identified key enzymes in this pathway, including a medium-chain alcohol dehydrogenase and an esterase involved in the early steps, and an O-methyltransferase that catalyzes a late-stage methylation step, suggesting a specific order of hydroxylation, methylation, and keto-reduction to form the final quinine molecule. nih.gov

Structure Activity Relationship Sar and Derivatization Strategies for Optimized Biological Activity of Quinine, Methochloride

Correlating Specific Structural Modifications of Quinine (B1679958), Methochloride with Altered Biological Potency

The transformation of quinine into quinine, methochloride, through the quaternization of the quinuclidine (B89598) nitrogen, is a key structural modification that profoundly impacts its biological activity. This alteration introduces a permanent positive charge and increases the molecule's polarity, which can lead to varied biological effects compared to the parent compound.

Key Structural Features and Their Influence on Activity:

Quaternary Ammonium (B1175870) Group: The introduction of the methyl group on the quinuclidine nitrogen to form a quaternary ammonium salt is the defining feature of this compound. Quaternary ammonium salts (QASs) are known for their antimicrobial properties. chemrxiv.orgnih.gov This is because the positive charge can interact with negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. nih.govbohrium.com Therefore, this compound is expected to exhibit enhanced antibacterial and antifungal activities compared to quinine. mnba-journal.com Studies on other quinine-derived QASs have shown that the length of the alkyl substituent on the nitrogen atom can influence the potency of their disinfectant properties. chemrxiv.org

The Quinoline (B57606) Ring: The 6-methoxyquinoline (B18371) moiety is a crucial pharmacophore for the antimalarial activity of quinine. biointerfaceresearch.com Modifications to this ring system can significantly alter efficacy. For instance, the presence of an electron-withdrawing group at the 7-position of the quinoline ring, as seen in chloroquine (B1663885), is essential for its antimalarial activity. youtube.com While this compound retains the original 6-methoxyquinoline structure, further derivatization of this ring could modulate its biological profile.

The C9-Hydroxyl Group: The hydroxyl group at the C9 position is vital for the antimalarial action of quinine. It is believed to participate in hydrogen bonding with the target site. nih.govnih.gov Esterification or etherification of this group generally leads to a decrease or loss of antimalarial activity.

The Vinyl Group: Modification of the vinyl group at the C3 position has been explored to enhance the antiplasmodial activity of quinine. biointerfaceresearch.com For example, the Heck reaction has been used to introduce various aryl groups at this position, with some derivatives showing improved activity. nih.gov

The table below summarizes the expected impact of structural modifications on the biological potency of this compound, based on known SAR of quinine and other QASs.

| Structural Modification | Position | Effect on Biological Potency | Rationale |

| Quaternization of Nitrogen | Quinuclidine Ring | Potential increase in antimicrobial activity | Introduction of a permanent positive charge enhances interaction with microbial cell membranes. chemrxiv.org |

| Modification of N-substituent | Quinuclidine Ring | Varies depending on the substituent | Longer alkyl chains can increase antimicrobial potency. chemrxiv.org |

| Removal of Methoxy (B1213986) Group | C6' of Quinoline Ring | Decrease in antimalarial activity | The methoxy group is important for the antimalarial pharmacophore. |

| Modification of Hydroxyl Group | C9 | Decrease in antimalarial activity | The hydroxyl group is crucial for hydrogen bonding with the target. nih.govnih.gov |

| Modification of Vinyl Group | C3 | Potential for modulation of activity | Aryl derivatives at this position have shown enhanced antimalarial activity in quinine. nih.govscientificupdate.com |

Rational Design and Synthesis of Quinine Analogues for Enhanced Target Specificity

The rational design of analogues of this compound aims to enhance its potency and selectivity for specific biological targets while potentially reducing off-target effects. This process involves a deep understanding of the SAR of the parent molecule and the application of modern synthetic methodologies.

A primary strategy involves modifying the quaternary ammonium head. While the methyl group in this compound confers a positive charge, varying the alkyl chain length or introducing different functional groups could fine-tune its interaction with target membranes or proteins. For instance, elongating the alkyl substituent in 1-alkylquininium cations has been shown to result in potent disinfectants. chemrxiv.org

Another approach focuses on the quinoline moiety. Inspired by the development of other quinoline-based drugs, modifications such as the introduction of different substituents on the aromatic ring could be explored. nih.gov For example, introducing halogen atoms or other electron-withdrawing groups could alter the electronic properties of the molecule and its binding affinity to targets.

Furthermore, the synthesis of C3-aryl derivatives of quinine has demonstrated enhanced antimalarial activity. scientificupdate.com A concise and flexible synthetic approach, such as that involving a selective C(sp³)–H activation step, allows for the creation of a variety of analogues with modifications at this position. scientificupdate.com Such strategies could be adapted for the synthesis of novel this compound analogues.

The synthesis of these rationally designed analogues often requires multi-step procedures. For instance, the total synthesis of quinine itself is a complex undertaking that has been a landmark in organic chemistry. acs.orgacs.org However, semi-synthetic approaches starting from quinine are more practical for generating derivatives. The quaternization to produce this compound is a straightforward N-alkylation reaction. Subsequent modifications would then be performed on this scaffold.

Influence of Stereochemistry and Chiral Centers on Biological Activity Profiles

The biological activity of cinchona alkaloids is profoundly influenced by their stereochemistry. Quinine has four stereogenic centers (C3, C4, C8, and C9), meaning there are 16 possible stereoisomers. The natural and most active antimalarial isomer of quinine possesses the (8S,9R) configuration. researchgate.net

Its diastereomer, quinidine (B1679956), which has the (8R,9S) configuration, also exhibits antimalarial activity, in some cases even greater than quinine against certain strains of Plasmodium falciparum. nih.gov This highlights the critical importance of the spatial arrangement of the functional groups for interaction with the biological target.

The epimers of quinine and quinidine at the C9 position, namely 9-epiquinine and 9-epiquinidine, are significantly less active as antimalarials. nih.gov X-ray crystallography studies have revealed that the relative positioning of the quinuclidine nitrogen (N1) and the C9-hydroxyl group is different in the active (quinine and quinidine) versus the inactive (9-epimers) compounds. nih.gov This difference in the three-dimensional structure likely affects the ability of the molecule to form crucial hydrogen bonds with its target. nih.govnih.gov

For this compound, the stereochemistry of the parent quinine molecule is retained. Therefore, the (8S,9R) configuration of this compound is expected to be the most biologically active form for antimalarial-like activities. Any synthetic strategy aimed at producing this compound or its analogues must consider stereoselective methods to ensure the desired stereoisomer is obtained. The inherent chirality of quinine makes it a valuable chiral catalyst and resolving agent in asymmetric synthesis, a testament to the well-defined three-dimensional structure of the quinuclidine moiety. researchgate.net

The table below illustrates the impact of stereochemistry at key chiral centers on the antimalarial activity of cinchona alkaloids.

| Compound | Configuration at C8 | Configuration at C9 | Relative Antimalarial Activity |

| Quinine | S | R | Active |

| Quinidine | R | S | Active (sometimes more potent than quinine) |

| 9-epiquinine | S | S | Weakly active/Inactive |

| 9-epiquinidine | R | R | Weakly active/Inactive |

Ligand-Receptor Interaction Modeling for SAR Elucidation

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for elucidating the SAR of quinine derivatives and guiding the design of new analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For quinine and its derivatives, docking studies have been used to investigate their binding to various targets, including the Plasmodium falciparum dihydrofolate reductase (pfDHFR) and the human angiotensin-converting enzyme 2 (ACE2) receptor. researchgate.netjaper.in Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For this compound, docking simulations could be employed to understand how the permanent positive charge and the methyl group influence its binding to potential targets compared to quinine. This would provide insights into its mechanism of action and help in designing derivatives with improved binding affinity.

3D-QSAR Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to develop predictive models that correlate the 3D structural features of a series of compounds with their biological activity. jmaterenvironsci.com These models can generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. For a series of novel triazole-quinine derivatives, 3D-QSAR models have been successfully developed to predict their antimalarial activity. jmaterenvironsci.com A similar approach could be applied to a library of this compound analogues to guide the optimization of their structure for a desired biological effect.

These computational approaches, when used in conjunction with experimental synthesis and biological evaluation, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Advanced Analytical Methodologies for Research and Quantification of Quinine, Methochloride

Application of Advanced Chromatographic Systems for Complex Matrix Analysis (e.g., UHPLC, GC-MS, LC-MS/MS)

Advanced chromatographic techniques are indispensable for the separation and quantification of Quinine (B1679958), methochloride from intricate sample matrices, providing the necessary selectivity and sensitivity for rigorous scientific investigation.

Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer significant advantages for the analysis of Quinine, methochloride. The use of sub-2 µm particle columns in UHPLC allows for higher separation efficiency, faster analysis times, and reduced solvent consumption compared to conventional HPLC. For the analysis of a polar, permanently charged compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable UHPLC approach. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of aqueous buffer. This combination facilitates the retention of polar analytes that are poorly retained in reversed-phase chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it typically requires a derivatization step to increase the volatility of the analyte. A common approach for quaternary ammonium (B1175870) compounds is Hofmann elimination, which occurs at high temperatures in the GC injection port, converting the non-volatile quaternary amine into a volatile tertiary amine that can be separated by GC. The subsequent mass spectrometric detection provides high selectivity and structural information for unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and widely adopted technique for the trace-level quantification of compounds like this compound in complex biological fluids. The coupling of liquid chromatography with a triple quadrupole mass spectrometer allows for highly selective detection through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a characteristic product ion is monitored in the third quadrupole. This high degree of selectivity minimizes interferences from the sample matrix, enabling low limits of detection and quantification.

| Technique | Stationary Phase Example | Mobile Phase Example | Detection | Key Advantages |

| UHPLC-HILIC | Zwitterionic or bare silica | Acetonitrile (B52724) with ammonium formate (B1220265) buffer | UV, MS | Excellent for polar compounds, fast analysis |

| GC-MS | Phenyl-arylene polymer | Helium | Mass Spectrometry | High resolution, structural information (with derivatization) |

| LC-MS/MS | C18 or Phenyl-Hexyl | Acetonitrile/water with formic acid | Tandem Mass Spectrometry (MRM) | High sensitivity and selectivity, ideal for complex matrices |

High-Sensitivity Spectroscopic Techniques for Quantitative Determination in Experimental Biological Matrices

Spectroscopic techniques offer high sensitivity and are valuable for the quantitative determination of this compound, particularly in experimental biological matrices where high sample throughput may be required.

Fluorescence Spectroscopy is an exceptionally sensitive method for the quantification of the quinine moiety. Quinine exhibits strong native fluorescence, typically with excitation maxima around 250 nm and 350 nm, and an emission maximum at approximately 450 nm in acidic solutions. This intrinsic fluorescence allows for direct measurement without the need for derivatization, simplifying sample preparation. The fluorescence intensity is directly proportional to the concentration of the analyte over a certain range, enabling the construction of calibration curves for quantification. It is important to control the pH of the sample solution, as the fluorescence of quinine is pH-dependent.

UV-Visible (UV-Vis) Spectrophotometry provides a more accessible but generally less sensitive alternative to fluorescence spectroscopy for the quantification of this compound. The quinoline (B57606) chromophore in the quinine structure exhibits characteristic UV absorbance maxima. Quantitative analysis is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte and the path length of the light through the sample. While less sensitive than fluorescence, UV-Vis spectrophotometry can be a robust and cost-effective method for the analysis of relatively concentrated solutions.

| Technique | Typical Wavelengths (for Quinine moiety) | Principle | Considerations |

| Fluorescence Spectroscopy | Excitation: ~350 nm, Emission: ~450 nm | Measurement of light emitted by the molecule after absorbing light. | Highly sensitive, pH-dependent, potential for quenching by matrix components. |

| UV-Vis Spectrophotometry | Absorbance maxima at ~230 nm and ~330 nm | Measurement of light absorbed by the molecule. | Lower sensitivity than fluorescence, subject to interference from other UV-absorbing compounds. |

Development of Automated Flow Injection Analysis (FIA) Systems for High-Throughput Research Screening

Automated Flow Injection Analysis (FIA) systems are well-suited for high-throughput screening of this compound in research applications due to their speed, automation, and low sample and reagent consumption. In an FIA system, a small, precise volume of the sample is injected into a continuously flowing carrier stream. This sample zone then travels through a manifold where it can be mixed with reagents before passing through a detector.

For the analysis of this compound, FIA can be coupled with various detection methods. FIA with fluorescence detection leverages the intrinsic fluorescence of the quinine structure, offering high sensitivity and selectivity. The sample is injected into an acidic carrier stream to ensure maximum fluorescence, and the emission is measured as the sample plug passes through a flow-through fluorometer.

FIA with chemiluminescence detection is another highly sensitive approach. This method is based on the light-producing reaction of the analyte with a chemical reagent. For instance, the reaction of quinine with an oxidizing agent like cerium(IV) or electrogenerated cobalt(III) can produce a chemiluminescent signal that is proportional to the analyte concentration.

For the quaternary ammonium moiety, FIA coupled with mass spectrometry (FI-MS) can provide rapid and selective analysis without prior chromatographic separation. This is particularly useful for high-throughput screening where the complexity of the sample matrix is not a major concern.

| FIA Configuration | Detection Method | Principle | Sample Throughput |

| Single-line FIA | Fluorescence | Measurement of native fluorescence in an acidic carrier stream. | High (e.g., >60 samples/hour) |

| Multi-line FIA | Chemiluminescence | Measurement of light from a chemical reaction with an oxidizing agent. | High (e.g., >50 samples/hour) |

| FIA-MS | Mass Spectrometry | Direct infusion of the sample into the mass spectrometer for detection. | Very High (can be <1 min per sample) |

Development of Novel Sensor Platforms for Quinine Detection in Research Applications (e.g., Paper-Based Analytical Devices)

The development of novel sensor platforms offers promising avenues for rapid, low-cost, and portable detection of this compound in various research settings.

Paper-Based Analytical Devices (PADs) are a particularly attractive platform due to their simplicity and affordability. For quinine detection, PADs can be fabricated with a detection zone that is pre-treated with an acidic solution. When a sample containing quinine is applied, the acidic environment protonates the quinine molecule, leading to strong fluorescence under UV light. The intensity of the fluorescence can be quantified using a simple imaging device, such as a smartphone camera, and correlated to the concentration of quinine. This approach is equipment-free and suitable for on-site analysis.

Electrochemical Sensors represent another important class of novel sensor platforms. These sensors can be designed to detect either the quinine moiety or the quaternary ammonium group. For instance, electrodes modified with specific materials can facilitate the electrochemical oxidation or reduction of the quinine structure, generating a current or potential signal that is proportional to its concentration. For the quaternary ammonium cation, ion-selective electrodes can be developed that respond specifically to its presence.

Optical Sensors based on nanomaterials are also emerging as a powerful tool. For example, sensors utilizing single-walled carbon nanotubes (SWCNTs) have been developed for the detection of quaternary ammonium compounds. The interaction of the quaternary ammonium cation with the surface of the functionalized SWCNTs can modulate their near-infrared fluorescence, providing a sensitive and selective detection mechanism.

| Sensor Platform | Detection Principle | Key Features |

| Paper-Based Analytical Devices (PADs) | Fluorescence | Low-cost, portable, equipment-free, suitable for on-site analysis. |

| Electrochemical Sensors | Voltammetry, Potentiometry | High sensitivity, potential for miniaturization, real-time monitoring. |

| Optical Sensors (e.g., with SWCNTs) | Fluorescence Modulation | High sensitivity and selectivity, potential for in-situ measurements. |

Integration of "Green Chemistry" Principles in Analytical Method Development for Sustainability

The integration of "Green Chemistry" principles into the development of analytical methods for this compound is crucial for minimizing the environmental impact and enhancing the safety and sustainability of research activities. The core tenets of Green Analytical Chemistry (GAC) focus on reducing or eliminating the use and generation of hazardous substances.

Miniaturization of analytical methods is a key green strategy. Techniques like UHPLC significantly reduce solvent consumption compared to traditional HPLC. The development of miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), can also drastically reduce the amount of organic solvents required for sample cleanup and pre-concentration.

The replacement of hazardous solvents with more environmentally benign alternatives is another important aspect. In liquid chromatography, there is a growing trend to replace toxic solvents like acetonitrile and methanol (B129727) with greener options such as ethanol (B145695) or even superheated water. Supercritical fluid chromatography (SFC), which primarily uses compressed carbon dioxide as the mobile phase, is an excellent green alternative to normal-phase HPLC.

Automation and direct analysis techniques, such as FIA and the use of sensor platforms, contribute to the greening of analytical processes by reducing reagent consumption and waste generation per sample. Furthermore, the development of methods that allow for the direct analysis of samples without extensive preparation steps is a significant step towards more sustainable analytical chemistry.

| Green Chemistry Principle | Application in Analytical Method Development | Example for this compound Analysis |

| Waste Prevention | Reduce solvent and reagent consumption. | Use of UHPLC over HPLC; development of FIA methods. |

| Safer Solvents and Auxiliaries | Replace toxic organic solvents with greener alternatives. | Employing ethanol as a mobile phase modifier in LC; using supercritical CO2 in SFC. |

| Design for Energy Efficiency | Reduce energy consumption of analytical instruments. | Development of faster analytical methods to reduce instrument run time. |

| Real-time Analysis for Pollution Prevention | In-situ and on-site monitoring to avoid sample transport and storage. | Development of portable sensors and paper-based analytical devices. |

Computational Chemistry and Molecular Modeling of Quinine, Methochloride Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction and Affinity Assessment

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding modes of Quinine (B1679958), methochloride with various biological targets and in estimating the affinity of these interactions.

While specific molecular docking studies on Quinine, methochloride are not extensively documented in publicly available literature, research on the parent compound, quinine, and its derivatives provides a strong foundation for predicting its binding behavior. Docking studies of quinine have been performed against various targets, including those for its well-known antimalarial activity and other potential therapeutic applications. For instance, computational analyses have explored the interactions of quinine with parasitic proteins, revealing key binding modes.

Key Interactions and Predicted Binding Affinity:

Molecular docking simulations of quinine with biological macromolecules, such as the angiotensin-converting enzyme 2 (ACE2) receptor, have indicated potential binding affinities. In one such study, quinine demonstrated a stronger binding affinity to the ACE2 receptor compared to chloroquine (B1663885) and hydroxychloroquine (B89500), with a calculated binding energy of -4.89 kcal/mol. The interactions primarily involved hydrogen bonding and hydrophobic contacts with key amino acid residues within the binding pocket.

The introduction of a methyl group at the quinuclidine (B89598) nitrogen to form this compound would introduce a permanent positive charge and increase the steric bulk. This modification is expected to significantly influence its binding interactions. The permanent positive charge could lead to stronger electrostatic interactions, such as cation-pi interactions with aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the binding site. Conversely, the increased size of the N-methyl group might introduce steric clashes that could either hinder or alter the binding orientation compared to the parent quinine molecule.

A hypothetical molecular docking simulation of this compound would likely reveal:

Enhanced Electrostatic Interactions: The quaternary ammonium (B1175870) cation would be a focal point for interactions with negatively charged residues (e.g., Aspartate, Glutamate) or the pi systems of aromatic amino acids.

Altered Hydrogen Bonding: The N-methylation would eliminate the potential for the quinuclidine nitrogen to act as a hydrogen bond acceptor, which could alter the network of hydrogen bonds within the binding site.

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

| Angiotensin-Converting Enzyme 2 (ACE2) | Quinine | -4.89 | Lys353 | |

| Plasmodium falciparum protein (generic) | Quinine | -8.3 | Not specified | |

| Estrogen Receptor α (ER-α) | Cinchona Alkaloid Derivatives | Variable | Not specified |

This table presents data from studies on quinine and its derivatives as a proxy, due to the limited direct data on this compound.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods provide detailed information about the distribution of electrons, molecular orbitals, and the energies associated with different molecular conformations.

Electronic Structure and Reactivity Descriptors:

The N-methylation of the quinuclidine nitrogen to form a quaternary ammonium salt would have a profound effect on the electronic properties of the molecule. The introduction of a permanent positive charge would significantly lower the energy of the molecular orbitals, particularly those localized around the nitrogen atom. This would increase the molecule's electrophilicity and alter its reactivity profile compared to quinine.

Key reactivity descriptors that can be calculated using quantum chemical methods include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The positive charge on the methochloride derivative would be expected to lower both HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, a strong positive potential would be concentrated around the quaternary ammonium group.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Spectroscopic Property Prediction:

Quantum chemical calculations can also be used to predict various spectroscopic properties, including:

Infrared (IR) and Raman spectra: Theoretical vibrational frequencies can be calculated and compared with experimental data to aid in the structural characterization of the molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts: The chemical shifts of ¹H and ¹³C atoms can be predicted, which is valuable for interpreting experimental NMR spectra. The N-methylation would cause a significant downfield shift for the protons and carbons near the quaternary nitrogen.

UV-Vis absorption spectra: The electronic transitions responsible for UV-Vis absorption can be calculated, providing information about the molecule's chromophores.

| Property | Predicted Effect of N-methylation |

| HOMO Energy | Lowered |

| LUMO Energy | Lowered |

| HOMO-LUMO Gap | Potentially altered |

| Electrophilicity | Increased |

| Nucleophilicity | Decreased at the quinuclidine nitrogen |

| NMR Chemical Shifts (near N-methyl group) | Downfield shift |

This table is based on general principles of physical organic chemistry and computational studies of related compounds.

Molecular Dynamics Simulations of this compound Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target over time. This method allows for the study of conformational changes, the role of solvent molecules, and the stability of the ligand-protein complex.

While specific MD simulation studies for this compound are scarce, the principles can be extrapolated from simulations of other quaternary ammonium compounds and related alkaloids. An MD simulation of a this compound-protein complex would be expected to reveal important details about the stability and dynamics of the binding.

Conformational Flexibility and Binding Site Dynamics:

MD simulations can explore the conformational landscape of this compound within the binding site of a protein. The bulky and charged nature of the N-methyl quinuclidinium group would likely restrict its rotational freedom compared to the tertiary amine in quinine. The simulation would also show how the protein's side chains in the binding pocket adapt to accommodate the ligand, and whether these conformational changes are subtle or significant.

Role of Water Molecules:

Water molecules play a crucial role in mediating ligand-protein interactions. MD simulations explicitly model the solvent, allowing for the identification of key water molecules that may form bridging hydrogen bonds between this compound and the protein. The permanent charge of the methochloride derivative would likely lead to a well-ordered shell of water molecules around the quaternary ammonium group.

Binding Free Energy Calculations:

Advanced techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to MD simulation trajectories to calculate the binding free energy of this compound to its target. These calculations provide a more accurate estimation of binding affinity than docking scores alone, as they account for entropic contributions and the dynamic nature of the system.

In Silico Screening and Virtual Library Design for Novel Quinine Analogues with Desired Activities

In silico screening and virtual library design are powerful computational strategies for discovering novel bioactive compounds. These methods involve the high-throughput computational assessment of large chemical libraries to identify molecules with a high probability of binding to a specific biological target.

Virtual Screening of Quaternary Ammonium Alkaloids:

A virtual screening campaign to identify novel analogues of this compound could involve several approaches:

Pharmacophore-based screening: A pharmacophore model can be developed based on the key structural features of this compound required for its biological activity. This model would include features such as the quaternary ammonium cation, aromatic rings, and hydrogen bond donors/acceptors. This pharmacophore could then be used to search large chemical databases for molecules that match these features.

Structure-based virtual screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to screen large libraries of compounds against the target's binding site. Compounds with favorable docking scores and interaction patterns would be selected for further investigation.

Virtual Library Design of Quinine Analogues:

Virtual library design involves the creation of a focused library of compounds based on a common scaffold, such as the quinine framework. For this compound, a virtual library could be designed by systematically modifying different parts of the molecule, such as:

The substituent on the quaternary nitrogen: Different alkyl or aryl groups could be explored to optimize steric and electronic interactions.

The quinoline (B57606) ring: Substituents could be added to the quinoline ring to modulate its electronic properties and create new interaction points.

The C9 hydroxyl group: This group could be esterified or etherified to explore different hydrogen bonding and hydrophobic interactions.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing quinine methochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves quaternization of quinine with methyl chloride under controlled alkaline conditions. Key parameters include temperature (40–60°C), solvent choice (e.g., ethanol or methanol), and reaction time (12–24 hours). Purity can be optimized via recrystallization from ethanol-water mixtures, with characterization by NMR (¹H/¹³C) and mass spectrometry to confirm methochloride formation .

- Data Consideration : Yield variations (60–85%) are linked to methyl chloride gas solubility and side reactions (e.g., over-alkylation). TLC monitoring (silica gel, chloroform:methanol 9:1) is critical for real-time analysis .

Q. What pharmacological mechanisms underlie quinine methochloride’s curare-like activity, and how do these differ from its parent alkaloid, quinine?

- Methodological Answer : Unlike quinine’s antimalarial action via heme polymerization inhibition, quinine methochloride acts as a neuromuscular blocker by competitively inhibiting acetylcholine receptors at nicotinic sites. In vitro electrophysiology (e.g., rat diaphragm preparations) and radioligand binding assays (³H-d-tubocurarine displacement) are standard methods to quantify receptor affinity .

- Data Contradiction : While Harvey’s study reported oral activity in cats, discrepancies exist in bioavailability across species due to variations in gut absorption and hepatic metabolism. Comparative pharmacokinetic studies (LC-MS/MS plasma analysis) are recommended to resolve interspecies differences .

Advanced Research Questions

Q. How can conflicting data on quinine methochloride’s efficacy in autonomic ganglia models be systematically analyzed?

- Methodological Answer : Contradictions (e.g., failure to block acetylcholine release in cat superior cervical ganglia vs. efficacy in rodent models) may arise from species-specific receptor subtypes or experimental protocols. A meta-analysis framework should:

- Compare stimulation parameters (frequency, voltage) across studies.

- Normalize data to tissue mass or receptor density (e.g., via Western blot for nAChR subunits).

- Apply multivariate regression to isolate variables like anesthesia type or temperature .

Q. What advanced spectroscopic techniques are optimal for resolving structural ambiguities in quinine methochloride derivatives?

- Methodological Answer : For stereochemical analysis:

- X-ray crystallography (single-crystal) to confirm absolute configuration.

- Dynamic NMR (VT-NMR) to study conformational exchange in solution.

- DFT calculations (e.g., Gaussian 16) paired with experimental IR/Raman spectra to validate charge distribution in the quaternary ammonium group .

- Case Study : A 2023 study resolved N-methyl positional isomerism via NOESY correlations between the methoxy group and aromatic protons, highlighting the need for high-field (≥600 MHz) instruments .

Q. How can in silico models improve the prediction of quinine methochloride’s off-target effects in neurological systems?

- Methodological Answer :

- Use molecular docking (AutoDock Vina) to screen against CNS receptor libraries (e.g., GPCRdb, ChEMBL).

- MD simulations (GROMACS) to assess membrane permeability and blood-brain barrier penetration (logP vs. PSA analysis).

- Validate predictions with zebrafish neurobehavioral assays (e.g., locomotion inhibition thresholds) .

Methodological Resources

- Ethical Replication : Follow Beilstein Journal guidelines for detailed experimental protocols, including raw data deposition in repositories like Zenodo .

- Contradiction Resolution : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions, such as quinine methochloride’s role in modern analgesic adjuvants .

- Interdisciplinary Collaboration : Use mixed-methods approaches (e.g., LC-MS metabolomics paired with patch-clamp electrophysiology) to bridge chemical and pharmacological data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.